
2-Acetoxyphenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula CH3CO2C6H4ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
準備方法
2-Acetoxyphenylzinc iodide can be synthesized through the reaction of 2-acetoxyphenyl iodide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
化学反応の分析
2-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Acetoxyphenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It can be used in the modification of biomolecules for various biological studies.
作用機序
The mechanism of action of 2-acetoxyphenylzinc iodide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
類似化合物との比較
2-Acetoxyphenylzinc iodide can be compared with other organozinc compounds, such as phenylzinc iodide and 2-methoxyphenylzinc iodide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the acetoxy group, which can influence its reactivity and selectivity in certain reactions. The acetoxy group can also provide additional functionalization options in synthetic applications .
Similar compounds include:
- Phenylzinc iodide
- 2-Methoxyphenylzinc iodide
- 4-Methylphenylzinc iodide
These compounds share similar reactivity patterns but differ in their substituents, which can affect their specific applications and reactivity .
特性
分子式 |
C8H7IO2Zn |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
iodozinc(1+);phenyl acetate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
CYZILVDKWXOAOO-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=CC=CC=[C-]1.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)


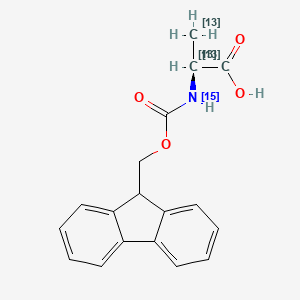
![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
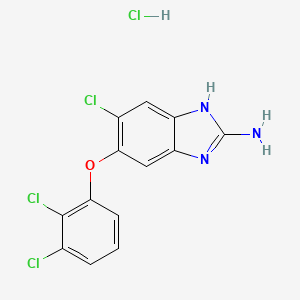
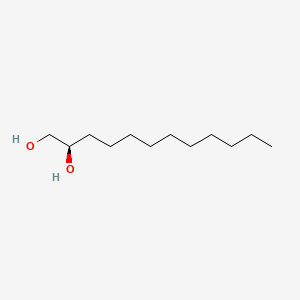
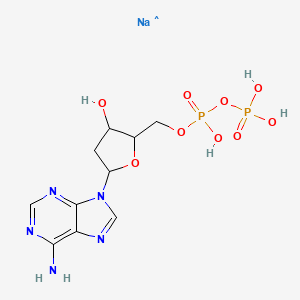
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
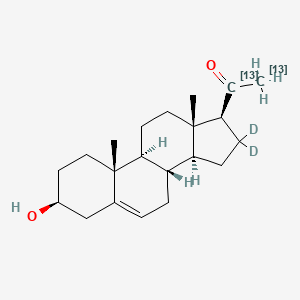
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


